2-[(Dodec-3-yn-1-yl)oxy]oxane
Description
2-[(Dodec-3-yn-1-yl)oxy]oxane is an oxane (tetrahydropyran) derivative featuring a dodec-3-yn-1-yloxy substituent at the 2-position. The compound combines a six-membered oxygen-containing ring with a 12-carbon alkynyl chain, introducing both lipophilic (due to the long hydrocarbon chain) and mildly polar (from the ether linkage and oxane ring) characteristics. Potential applications include use as a surfactant, intermediate in organic synthesis, or bioactive molecule due to its hybrid polar-apolar structure.
Properties
CAS No. |
87641-52-9 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-dodec-3-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-8,11-16H2,1H3 |
InChI Key |
BZFIDYLEKOHHQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCCOC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dodec-3-yn-1-yl)oxy]oxane typically involves the reaction of an appropriate oxane derivative with a dodec-3-yn-1-yl halide under basic conditions. A common method includes the use of sodium hydride as a base to deprotonate the oxane, followed by nucleophilic substitution with the dodec-3-yn-1-yl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-[(Dodec-3-yn-1-yl)oxy]oxane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(Dodec-3-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The triple bond in the dodec-3-yn-1-yl group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkanes or alkenes.
Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the dodec-3-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products
Oxidation: Dodec-3-yn-1,2-dione or dodec-3-ynoic acid.
Reduction: Dodecane or dodecene derivatives.
Substitution: Various substituted oxanes depending on the nucleophile used.
Scientific Research Applications
2-[(Dodec-3-yn-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-[(Dodec-3-yn-1-yl)oxy]oxane largely depends on its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the triple bond in the dodec-3-yn-1-yl group can also facilitate interactions with nucleophilic residues in proteins, leading to covalent modifications and altered protein function.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 4-(Bromomethyl)oxane : A brominated oxane used in alkylation reactions to synthesize nicotinic receptor ligands (e.g., TC-1698) .
- Cyanidin-3-O-glucoside chloride: A flavonoid-glucoside with an oxane ring in its glucose moiety, highlighting the versatility of oxane in natural products .
- 6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol : A highly oxygenated oxane derivative with multiple hydroxyl groups, contrasting sharply with the alkynyl chain in the target compound .
Table 1: Structural Comparison
Physicochemical Properties
The alkynyl chain in 2-[(Dodec-3-yn-1-yl)oxy]oxane enhances lipophilicity compared to hydroxyl-rich oxane derivatives like metab_3695 (logP ~0.716–2.586) . In contrast, Cyanidin-3-O-glucoside chloride’s polarity (due to hydroxyls and ionic chloride) limits its membrane permeability, whereas the target compound’s long chain may facilitate lipid bilayer interactions.
Table 2: Property Comparison
*Estimated via computational tools (e.g., ChemDraw).
Table 3: Bioactivity Data
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